molecular formula C15H11N3 B3047494 1-Benzyl-1,3-benzodiazole-5-carbonitrile CAS No. 1403483-59-9

1-Benzyl-1,3-benzodiazole-5-carbonitrile

Cat. No. B3047494
CAS RN: 1403483-59-9
M. Wt: 233.27
InChI Key: SWFRAEKHPOTJGL-UHFFFAOYSA-N
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Description

1-Benzyl-1,3-benzodiazole-5-carbonitrile is a chemical compound with the CAS Number: 1403483-59-9 . It has a molecular weight of 233.27 and its IUPAC name is 1-benzyl-1H-benzimidazole-5-carbonitrile .


Molecular Structure Analysis

The InChI code for 1-Benzyl-1,3-benzodiazole-5-carbonitrile is 1S/C15H11N3/c16-9-13-6-7-15-14(8-13)17-11-18(15)10-12-4-2-1-3-5-12/h1-8,11H,10H2 . This indicates the presence of 15 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms in the molecule.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds :

    • Hawkins, Iddon, and Longthorne (1995) explored the synthesis of thieno-extended purines, a process involving 1-Benzyl-1,3-benzodiazole-5-carbonitrile derivatives. This research contributes to the development of novel heterocyclic compounds with potential applications in pharmaceuticals (Hawkins, Iddon, & Longthorne, 1995).
  • Facile One-Pot Synthesis Techniques :

    • Poonam and Singh (2019) demonstrated a one-pot synthesis method for 5-amino-1H-pyrazole-4-carbonitrile derivatives using 1-Benzyl-1,3-benzodiazole-5-carbonitrile, highlighting an efficient approach in the creation of complex organic molecules (Poonam & Singh, 2019).
  • Development of Antifungal Agents :

    • A study by Kuroyanagi et al. (2010) identified 1,3-benzoxazole-4-carbonitrile derivatives, structurally related to 1-Benzyl-1,3-benzodiazole-5-carbonitrile, as effective antifungal agents against Candida species (Kuroyanagi et al., 2010).
  • Antimicrobial Activities :

    • Al‐Azmi and Mahmoud (2020) synthesized and evaluated the antimicrobial properties of various pyrazole-4-carbonitrile derivatives, an area where 1-Benzyl-1,3-benzodiazole-5-carbonitrile could be potentially applied (Al‐Azmi & Mahmoud, 2020).
  • Green Chemistry Approaches :

    • Karati, Kumar, and Mahadik (2022) focused on a microwave-assisted green chemistry approach for synthesizing Schiff base compounds of pyrazole nuclei, a process relevant to compounds like 1-Benzyl-1,3-benzodiazole-5-carbonitrile (Karati, Kumar, & Mahadik, 2022).

properties

IUPAC Name

1-benzylbenzimidazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c16-9-13-6-7-15-14(8-13)17-11-18(15)10-12-4-2-1-3-5-12/h1-8,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFRAEKHPOTJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001239755
Record name 1-(Phenylmethyl)-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1,3-benzodiazole-5-carbonitrile

CAS RN

1403483-59-9
Record name 1-(Phenylmethyl)-1H-benzimidazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403483-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylmethyl)-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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